molecular formula C14H9BrClN3 B13879478 2-[1-(3-bromo-5-chlorophenyl)-1H-pyrazol-4-yl]pyridine

2-[1-(3-bromo-5-chlorophenyl)-1H-pyrazol-4-yl]pyridine

Katalognummer: B13879478
Molekulargewicht: 334.60 g/mol
InChI-Schlüssel: IRJSMTFAXLBXPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(3-bromo-5-chlorophenyl)-1H-pyrazol-4-yl]pyridine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-bromo-5-chlorophenyl)-1H-pyrazol-4-yl]pyridine typically involves the reaction of 3-bromo-5-chlorophenylhydrazine with pyridine-4-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(3-bromo-5-chlorophenyl)-1H-pyrazol-4-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[1-(3-bromo-5-chlorophenyl)-1H-pyrazol-4-yl]pyridine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-[1-(3-bromo-5-chlorophenyl)-1H-pyrazol-4-yl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[1-(3-bromo-5-chlorophenyl)-1H-pyrazol-4-yl]pyridine is unique due to its specific combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H9BrClN3

Molekulargewicht

334.60 g/mol

IUPAC-Name

2-[1-(3-bromo-5-chlorophenyl)pyrazol-4-yl]pyridine

InChI

InChI=1S/C14H9BrClN3/c15-11-5-12(16)7-13(6-11)19-9-10(8-18-19)14-3-1-2-4-17-14/h1-9H

InChI-Schlüssel

IRJSMTFAXLBXPD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C2=CN(N=C2)C3=CC(=CC(=C3)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.